molecular formula C13H19F2N5 B15050808 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B15050808
M. Wt: 283.32 g/mol
InChI Key: FJSSTPAJNVPTTM-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the 2,2-difluoroethyl and propyl groups. This can be achieved using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the substituted pyrazole rings through a methylamine linker. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the compound to modify the functional groups. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings. Halogenation and alkylation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest. Researchers are investigating its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable component in the production of various commercial products.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific metabolites, which can have therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine
  • [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methylamine
  • [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine lies in its dual pyrazole structure with distinct alkyl substitutions. This structural feature allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with different molecular targets sets it apart from similar compounds.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H19F2N5/c1-2-4-19-5-3-12(18-19)8-16-6-11-7-17-20(9-11)10-13(14)15/h3,5,7,9,13,16H,2,4,6,8,10H2,1H3

InChI Key

FJSSTPAJNVPTTM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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